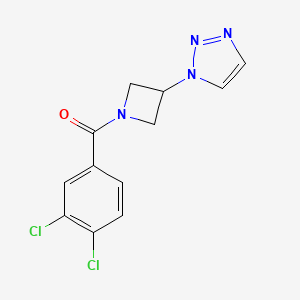

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone

Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone features a unique hybrid structure combining a 1,2,3-triazole ring, an azetidine (four-membered nitrogen heterocycle), and a 3,4-dichlorophenyl group.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N4O/c13-10-2-1-8(5-11(10)14)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGUOMOAWVKNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the azetidine ring, and the attachment of the dichlorophenyl group. Common synthetic routes might include:

Cycloaddition reactions: to form the triazole ring.

Nucleophilic substitution: or to form the azetidine ring.

Coupling reactions: to attach the dichlorophenyl group.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve:

Batch reactors: or .

Catalysts: to improve reaction efficiency.

Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Potentially altering the triazole or azetidine rings.

Reduction: Possibly reducing any functional groups present.

Substitution: Particularly on the dichlorophenyl group.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions but could include:

Modified triazole or azetidine derivatives: .

Substituted dichlorophenyl compounds: .

Scientific Research Applications

This compound could have various applications in scientific research, including:

Medicinal Chemistry: Potential as a drug candidate due to its unique structure.

Biological Studies: Investigating its effects on biological systems.

Industrial Applications: Possible use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with triazole and azetidine rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The dichlorophenyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key motifs with other triazole-containing derivatives, but differences in heterocyclic cores and substituents lead to divergent properties:

Key Observations :

- Substituent Impact: The 3,4-dichlorophenyl group enhances lipophilicity, similar to the 4-substituted aryl groups in 9b and 12a, which correlate with improved cytotoxicity . However, polar substituents (e.g., quinoxaline in 12e) may reduce cell permeability .

- Synthesis: The target compound’s synthesis likely parallels 12e, employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation . In contrast, thiadiazoles and thiazoles require multi-step reactions with hydrazonoyl halides .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring, an azetidine moiety, and a dichlorophenyl group. The structural complexity is indicative of its potential for diverse biological activities. The triazole ring is known for its role in various pharmacological applications, including anti-inflammatory and anticancer properties.

Target Proteins

The primary target of this compound appears to be SIRT3 , a member of the sirtuin family of proteins involved in mitochondrial regulation and metabolism. By acting as a selective inhibitor of SIRT3, the compound influences several biochemical pathways critical to cellular function.

Biochemical Pathways

Inhibition of SIRT3 can lead to alterations in mitochondrial function and energy metabolism. For instance, studies have shown that this compound can attenuate the increase in deacetylated SOD2 expression in HepG2 cells exposed to cadmium, suggesting a protective role against oxidative stress induced by heavy metals.

Biological Activity

Research indicates that compounds containing triazole and azetidine moieties exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the biological activities related to this compound:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 7.56 | Induces apoptosis via cell cycle arrest |

| Cytotoxicity | HepG2 (Liver Cancer) | 9.6 | Inhibits cell proliferation |

| Anti-inflammatory effects | RAW 264.7 Macrophages | N/A | Reduces pro-inflammatory cytokines |

Case Studies

- Anticancer Activity : In a study evaluating the anticancer effects of various triazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase.

- In Vivo Studies : A radioactive tracing study demonstrated the targeting ability of similar compounds to sarcoma cells in tumor-bearing mice models, indicating potential for selective tumor targeting in therapeutic applications.

Pharmacokinetics

The compound is soluble in solvents such as DMSO and ethanol, which suggests favorable bioavailability for therapeutic use. The pharmacokinetic profile indicates potential for effective absorption and distribution within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.